molecular formula C10H12BrNO3 B15267224 Ethyl 2-amino-4-bromo-5-methoxybenzoate

Ethyl 2-amino-4-bromo-5-methoxybenzoate

Cat. No.: B15267224
M. Wt: 274.11 g/mol
InChI Key: JPIGJNBLMRYIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-bromo-5-methoxybenzoate is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-bromo-5-methoxybenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-bromo-5-methoxybenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the ethyl ester derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-bromo-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoates, nitrobenzoates, and primary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-4-bromo-5-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-bromo-5-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-amino-4-bromo-5-methoxybenzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s chemical behavior and applications.

Biological Activity

Ethyl 2-amino-4-bromo-5-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

This compound has the following chemical formula: C₁₀H₁₃BrN₁O₃, with a molecular weight of approximately 274.11 g/mol. The presence of an amino group, a methoxy group, and a bromine atom on the benzene ring contributes to its biological activity by facilitating interactions with biological targets such as enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

  • Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against strains like Escherichia coli and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MIC) were determined to be in the range of 0.03 to 0.125 µg/mL for these pathogens, indicating potent activity .
  • Mechanism of Action : The proposed mechanism involves the compound's ability to disrupt bacterial DNA replication and transcription processes. This was evidenced by flow cytometry studies demonstrating cellular permeabilization and inhibition of efflux pumps in bacterial cells treated with sub-minimal inhibitory concentrations .
  • Comparative Analysis : A comparative study with structurally similar compounds highlighted the unique positioning of functional groups in this compound, which may influence its reactivity and biological activity. For instance, compounds lacking the amino group or possessing different substituents showed reduced efficacy against microbial strains.

Data Table: Comparative Biological Activities

Compound NameMIC (µg/mL)Antimicrobial ActivityAntitumor Activity
This compound0.03 - 0.125Effective against E. coliUnder investigation
Methyl 2-amino-5-bromo-4-methoxybenzoate1Moderate against E. coliLimited evidence
Ethyl 5-amino-2-bromo-4-methoxybenzoate0.008Highly effectiveNot studied

Future Directions

The ongoing research into this compound suggests promising avenues for drug development:

  • Optimization of Synthesis : Efforts are being made to optimize synthetic pathways to enhance yield and purity for potential pharmaceutical applications.
  • Expanded Biological Testing : Further studies are needed to elucidate the full spectrum of biological activities, including potential antiviral properties and mechanisms of action.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 2-amino-4-bromo-5-methoxybenzoate

InChI

InChI=1S/C10H12BrNO3/c1-3-15-10(13)6-4-9(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3

InChI Key

JPIGJNBLMRYIQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.